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molecular formula C6H8O2S2 B8494520 2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin

2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin

Cat. No. B8494520
M. Wt: 176.3 g/mol
InChI Key: XQDIRUSQHOYCIV-UHFFFAOYSA-N
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Patent
US04109006

Procedure details

3-Ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin (10.0 g.) is heated at reflux for eight hours in a solution of potassium hydroxide (85%; 3.60 g.) in methanol (40 ml.). The cool solution is acidified wth 10% aqueous hydrochloric acid and the precipitate is removed by filtration and dried (8.1 g.). The crude product is recrystallized from ethanol to afford 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin, m.p. 179°-180° C., dec.
Name
3-Ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:11][CH2:10][CH2:9][S:8][C:7]=1[CH3:12])=[O:5])C.[OH-].[K+].Cl>CO>[C:4]([C:6]1[S:11][CH2:10][CH2:9][S:8][C:7]=1[CH3:12])([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
3-Ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SCCS1)C
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
dried (8.1 g.)
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1SCCSC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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